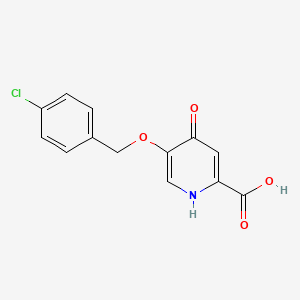
5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorobenzyl group attached to an oxy group, which is further connected to a dihydropyridine ring with a carboxylic acid and a ketone group. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl alcohol with a suitable dihydropyridine precursor. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s interaction with molecular pathways and targets is a subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This structural feature may influence its binding affinity and specificity for molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H10ClNO4 |
|---|---|
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO4/c14-9-3-1-8(2-4-9)7-19-12-6-15-10(13(17)18)5-11(12)16/h1-6H,7H2,(H,15,16)(H,17,18) |
Clave InChI |
PVAHPGGPHVRQKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CNC(=CC2=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)


![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
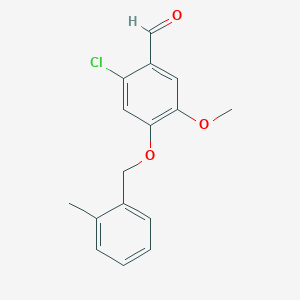


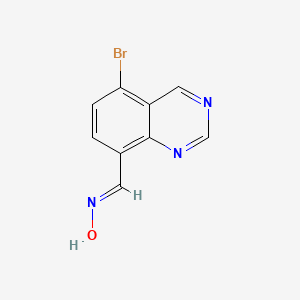
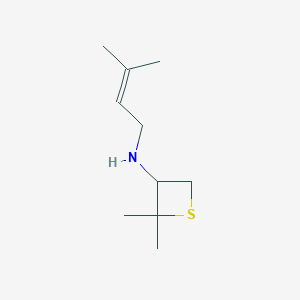
![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)
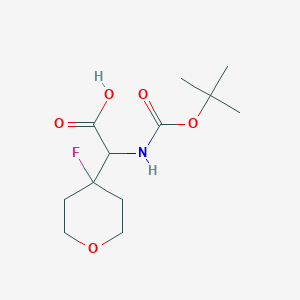

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)

